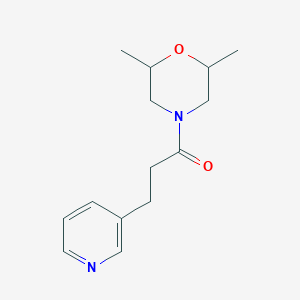![molecular formula C16H22N2O2 B7565178 N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
N-[4-(azocane-1-carbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(azocane-1-carbonyl)phenyl]acetamide, also known as ACPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 cannabinoid receptor agonists and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
N-[4-(azocane-1-carbonyl)phenyl]acetamide acts as a selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by N-[4-(azocane-1-carbonyl)phenyl]acetamide leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-[4-(azocane-1-carbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-[4-(azocane-1-carbonyl)phenyl]acetamide has also been shown to have neuroprotective effects, particularly in animal models of Parkinson's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(azocane-1-carbonyl)phenyl]acetamide in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of this receptor. However, N-[4-(azocane-1-carbonyl)phenyl]acetamide has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, the high potency of N-[4-(azocane-1-carbonyl)phenyl]acetamide can make it difficult to accurately dose in experiments.
Orientations Futures
There are several future directions for the research of N-[4-(azocane-1-carbonyl)phenyl]acetamide. One potential avenue is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(azocane-1-carbonyl)phenyl]acetamide and its potential effects on other receptors and neurotransmitters. Finally, the development of more stable and easily dosable forms of N-[4-(azocane-1-carbonyl)phenyl]acetamide could improve its usefulness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-[4-(azocane-1-carbonyl)phenyl]acetamide is a promising compound with potential therapeutic applications in various fields of medicine. Its high selectivity for the CB1 receptor and demonstrated analgesic, anti-inflammatory, and neuroprotective effects make it an attractive target for further research. While there are limitations to its use in lab experiments, continued investigation of N-[4-(azocane-1-carbonyl)phenyl]acetamide could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-[4-(azocane-1-carbonyl)phenyl]acetamide involves the reaction of 4-(4-chlorophenyl)butan-2-one with 1-aminocyclohexane in the presence of a base, followed by the reaction with 4-nitrobenzoyl chloride and subsequent reduction with tin (II) chloride. This results in the formation of N-[4-(azocane-1-carbonyl)phenyl]acetamide as a white crystalline powder.
Applications De Recherche Scientifique
N-[4-(azocane-1-carbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-[4-(azocane-1-carbonyl)phenyl]acetamide has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(azocane-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)17-15-9-7-14(8-10-15)16(20)18-11-5-3-2-4-6-12-18/h7-10H,2-6,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBMKMNDYQECOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)

![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)
![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)

![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)

![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)


![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)